molecular formula C27H31N5O3 B1666971 BIBP 3226 CAS No. 159013-54-4

BIBP 3226

Numéro de catalogue: B1666971
Numéro CAS: 159013-54-4
Poids moléculaire: 473.6 g/mol
Clé InChI: KUWBXRGRMQZCSS-HSZRJFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du BIBP3226 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Physicochemical Stability

BIBP 3226 exhibits stability under specific conditions:

  • Solubility :

    • ≥78 mg/mL in DMSO

    • ≥73.2 mg/mL in ethanol

    • ≥12.13 mg/mL in water (with ultrasonication) .

  • Degradation :

    • Susceptible to hydrolysis under extreme pH due to its amide and guanidino groups .

    • Stable in acidic HPLC conditions (0.1% formic acid in acetonitrile/water) .

  • Storage : Maintain at -20°C in lyophilized form to prevent decomposition .

Receptor Binding and Competitive Antagonism

This compound interacts competitively with NPY Y₁ receptors via:

  • Hydrogen bonding : The guanidino group forms critical interactions with residues W163, Q219, and D287 on the Y₁ receptor .

  • Aromatic stacking : Diphenylacetamido and hydroxybenzyl groups engage in hydrophobic interactions with receptor pockets .

Residue Interaction Role in Binding
W163, Q219, D287Hydrogen bonding with guanidino group
F173, F286Hydrophobic stacking with aryl groups

Mutagenesis studies confirm that alanine substitutions at these residues abolish this compound binding .

Salt Form and Bioactivity

The trifluoroacetate salt enhances physicochemical properties:

  • Stoichiometry : Batch-dependent hydration levels, with a molecular weight of 587.59 g/mol (TFA salt) vs. 473.57 g/mol (free base) .

  • Bioactivity :

    • Ki = 1.1 nM for rat NPY Y₁

    • Ki = 79–108 nM for human/rNPFF receptors

    • No significant affinity for Y₂, Y₄, or Y₅ subtypes .

Analytical Characterization

Validated HPLC-MS/MS methods quantify this compound at picogram levels :

  • Column : Kinetex® C8 (150 × 2.1 mm, 2.6 μm)

  • Mobile phase : Acetonitrile/water (30:70) + 0.1% formic acid

  • Detection : MRM transitions m/z 508.3 → 147.1 (quantifier) and 508.3 → 263.1 (qualifier) .

Functional Implications of Reactivity

  • Scaffold hopping potential : The imidazothiazole moiety in related compounds (e.g., 23 and 24 ) suggests modular modifications for targeting kinases, though this compound itself remains Y₁-selective .

  • Thermal sensitivity : Degrades at room temperature, necessitating cold storage .

This compound’s chemical design and reactivity underpin its role as a foundational tool in NPY receptor research. Its synthesis leverages strategic amide couplings and salt formation, while its stability and binding kinetics are critical for in vitro and in vivo applications .

Applications De Recherche Scientifique

Cardiovascular Research

BIBP 3226 has been instrumental in elucidating the role of neuropeptide Y (NPY) in cardiovascular regulation. Studies indicate that it acts as a competitive antagonist at the Y1 receptor, allowing researchers to investigate the physiological implications of NPY in blood pressure regulation.

Case Study: Stress-Induced Hypertension

  • Objective : To assess the effects of this compound on stress-induced hypertension.
  • Findings : Antagonism of Y1 receptors using this compound did not significantly influence basal blood pressure but reduced stress-induced hypertension, suggesting that NPY is primarily released during sympathetic nervous system activation under stress conditions .

Gastrointestinal Studies

This compound has also been employed to study gastrointestinal motility and stress responses. Its administration has revealed insights into how neuropeptides influence gut function.

Case Study: Gastrointestinal Motility Under Stress

  • Objective : To evaluate the impact of this compound on gastrointestinal motility during stress.
  • Methodology : Rats received intracerebroventricular injections of this compound prior to stress exposure.
  • Results : The antagonist significantly affected gastric emptying and colonic motility, indicating a critical role of NPY Y1 receptors in mediating these functions during stress .

Cancer Research

The compound has been investigated for its potential applications in cancer treatment, particularly concerning its effects on tumor growth and metastasis.

Case Study: Neuropeptide Y and Breast Cancer

  • Objective : To explore the expression of NPY Y1 receptors in breast cancer cells.
  • Methodology : this compound was used to quantify receptor expression levels in various cell types.
  • Results : The compound demonstrated significantly higher concentrations in breast cancer cells compared to normal bone marrow cells, suggesting a potential role for NPY signaling in tumor biology .

Neuropharmacology

This compound's role extends into neuropharmacology, where it helps delineate the functions of neuropeptides in the central nervous system.

Case Study: Effects on Food Intake

  • Objective : To assess how this compound influences food intake behavior.
  • Findings : The antagonist effectively blocked the orexigenic effects of NPY, reducing food intake in fasting conditions while not affecting regular chow consumption .

Data Tables

Application AreaKey FindingsReferences
CardiovascularAttenuates stress-induced hypertension
GastrointestinalAffects gastric emptying and colonic motility
Cancer ResearchHigher expression in cancer cells vs. normal
NeuropharmacologyReduces food intake stimulated by fasting

Activité Biologique

BIBP 3226, a non-peptide antagonist of neuropeptide Y (NPY) Y1 and neuropeptide FF (NPFF) receptors, has been extensively studied for its biological activity, particularly in the context of neurophysiology and pharmacology. This article provides a comprehensive overview of the compound's mechanisms of action, effects in various biological systems, and relevant case studies.

  • Chemical Name : N-[(1 R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate
  • Molecular Formula : C₁₈H₂₃F₃N₄O₃
  • Purity : ≥98%

This compound is primarily recognized for its antagonistic effects on NPY Y1 receptors. The compound exhibits varying affinities for different receptor subtypes, with the following KiK_i values:

Receptor TypeKiK_i Value (nM)
rNPY Y11.1
hNPFF 279
rNPFF108
rNPY Y2>1000
rNPY Y4>1000
rNPY Y5>1000

These values indicate a strong selectivity for the NPY Y1 receptor over other neuropeptide receptors, making this compound a valuable tool for studying the physiological roles of NPY signaling pathways .

Central Nervous System

Research indicates that this compound can influence various physiological responses in the central nervous system:

  • Anxiogenic Effects : In studies involving intracerebroventricular (i.c.v.) administration, this compound produced anxiogenic-like effects in rats, suggesting its role in modulating anxiety-related behaviors .
  • Stress Response : this compound administration before stress exposure led to increased levels of central corticotropin-releasing factor (CRF) and serum corticosterone, indicating an enhancement of the stress response. This effect was associated with altered gastrointestinal motility, highlighting the compound's influence on both neuroendocrine and gastrointestinal systems .

Gastrointestinal Motility

This compound has also been shown to affect gastrointestinal functions:

  • Gastric Motility : In animal models, this compound inhibited gastric motility while enhancing colonic transit. This dual effect suggests a complex interaction between NPY signaling and gastrointestinal function .

Study on Stress-Induced Changes

In a controlled study involving repeated stress exposure in rats, this compound was administered daily prior to stress loading. The results demonstrated that:

  • CRF Levels : Elevated CRF expression was observed following treatment with this compound, indicating its role in stress modulation.
  • Gastrointestinal Effects : The compound significantly delayed gastric emptying and accelerated fecal pellet output during stress conditions, suggesting a disruption of normal adaptive mechanisms .

Binding Affinity Studies

Another important study evaluated the binding characteristics of this compound to various cell lines. The findings indicated that:

  • Selective Binding : this compound displayed high affinity for NPY Y1 receptors in intact SK-N-MC and CHO-K1 cells, confirming its selectivity and potential as a research tool for understanding receptor dynamics .

Propriétés

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBXRGRMQZCSS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415502
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-54-4
Record name BIBP 3226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159013-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBP-3226
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIBP 3226
Reactant of Route 2
Reactant of Route 2
BIBP 3226
Reactant of Route 3
Reactant of Route 3
BIBP 3226
Reactant of Route 4
BIBP 3226
Reactant of Route 5
Reactant of Route 5
BIBP 3226
Reactant of Route 6
Reactant of Route 6
BIBP 3226
Customer
Q & A

Q1: How does BIBP 3226 interact with the NPY Y1 receptor?

A1: this compound competitively binds to the NPY Y1 receptor, preventing the binding of NPY and its agonists. [, , , ] This interaction disrupts the signaling cascade initiated by NPY, leading to the inhibition of downstream effects. [, , ]

Q2: What are the downstream effects of this compound binding to the Y1 receptor?

A2: By antagonizing Y1 receptors, this compound inhibits NPY-mediated vasoconstriction in various vascular beds, including the mesenteric, renal, and cutaneous circulations. [, , , ] Additionally, it modulates sympathetic nerve activity and reduces stress-induced vasoconstriction. [] Studies also suggest a role for this compound in modulating food intake, anxiety-related behavior, and alcohol self-administration in animal models. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H31N7O3, and its molecular weight is 513.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data (NMR, IR, etc.) isn't directly provided in the research papers, they highlight the importance of structural features like the (R)-argininamide moiety for this compound's Y1 receptor affinity and selectivity. [, , ]

Q5: How does modifying the structure of this compound affect its activity?

A5: The (R)-enantiomer of this compound (BIBP 3435) exhibits significantly reduced affinity for the Y1 receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry for activity. [, , ] Modifications involving the N-terminal region of this compound analogs have been shown to influence their affinity and selectivity for different Y receptor subtypes. [, , ]

Q6: What is the significance of the guanidine moiety in this compound's structure?

A6: The guanidine group in this compound is crucial for its interaction with the Y1 receptor, likely through hydrogen bonding and ionic interactions with negatively charged residues in the receptor's binding pocket. [, ]

Q7: What is known about the pharmacokinetic properties of this compound?

A7: this compound exhibits a relatively short half-life in vivo, necessitating continuous infusion for sustained antagonism in experimental settings. [] Studies in rats indicate that this compound effectively crosses the blood-brain barrier, allowing for investigation of central Y1 receptor-mediated effects. [, ]

Q8: How has this compound been studied in in vitro models?

A8: this compound potently antagonizes NPY-induced contractions in isolated blood vessels, such as the rat tail artery and guinea pig caval vein, confirming its Y1 receptor-mediated vasoconstrictor antagonism in vitro. [, , ] It has also been employed in cell lines expressing human Y1 receptors, enabling investigation of receptor binding kinetics and signal transduction pathways. [, ]

Q9: What are the key findings from in vivo studies using this compound?

A9: this compound effectively attenuates or abolishes NPY-mediated vasoconstriction in various animal models. [, , ] It reduces stress-induced hypertension and modulates sympathetically-mediated vasoconstriction in rats. [] Studies in mice and rats suggest that this compound may impact food intake and anxiety-related behavior, highlighting its potential in exploring Y1 receptor involvement in these processes. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.